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molecular formula C11H11NO4 B8703253 (3S)-1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

(3S)-1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B8703253
M. Wt: 221.21 g/mol
InChI Key: BJEYOPOUMSTVNI-ZETCQYMHSA-N
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Patent
US07148362B2

Procedure details

A mixture of 2.355 mol of 4-aminophenol and 2.32 mol of itaconic acid was heated gradually: At 60° C., the powder started to become viscous, at 110–120° C. it became liquid and the colour turned to dark brown while the rest of solid material was also dissolved. The exothermic reaction started under boiling, and the temperature rose to 150° C. The sandy product was left to cool down to RT within 1–2 hours. The obtained crude (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid was engaged in the next step without further purification or characterisation.
Quantity
2.355 mol
Type
reactant
Reaction Step One
Quantity
2.32 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9]([OH:17])(=[O:16])[C:10]([CH2:12][C:13](O)=[O:14])=[CH2:11]>>[OH:8][C:5]1[CH:6]=[CH:7][C:2]([N:1]2[C:13](=[O:14])[CH2:12][CH:10]([C:9]([OH:17])=[O:16])[CH2:11]2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
2.355 mol
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
2.32 mol
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated gradually
CUSTOM
Type
CUSTOM
Details
At 60° C.
CUSTOM
Type
CUSTOM
Details
to become viscous, at 110–120° C.
DISSOLUTION
Type
DISSOLUTION
Details
was also dissolved
CUSTOM
Type
CUSTOM
Details
The exothermic reaction
CUSTOM
Type
CUSTOM
Details
rose to 150° C
WAIT
Type
WAIT
Details
The sandy product was left

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)N1CC(CC1=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07148362B2

Procedure details

A mixture of 2.355 mol of 4-aminophenol and 2.32 mol of itaconic acid was heated gradually: At 60° C., the powder started to become viscous, at 110–120° C. it became liquid and the colour turned to dark brown while the rest of solid material was also dissolved. The exothermic reaction started under boiling, and the temperature rose to 150° C. The sandy product was left to cool down to RT within 1–2 hours. The obtained crude (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid was engaged in the next step without further purification or characterisation.
Quantity
2.355 mol
Type
reactant
Reaction Step One
Quantity
2.32 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9]([OH:17])(=[O:16])[C:10]([CH2:12][C:13](O)=[O:14])=[CH2:11]>>[OH:8][C:5]1[CH:6]=[CH:7][C:2]([N:1]2[C:13](=[O:14])[CH2:12][CH:10]([C:9]([OH:17])=[O:16])[CH2:11]2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
2.355 mol
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
2.32 mol
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated gradually
CUSTOM
Type
CUSTOM
Details
At 60° C.
CUSTOM
Type
CUSTOM
Details
to become viscous, at 110–120° C.
DISSOLUTION
Type
DISSOLUTION
Details
was also dissolved
CUSTOM
Type
CUSTOM
Details
The exothermic reaction
CUSTOM
Type
CUSTOM
Details
rose to 150° C
WAIT
Type
WAIT
Details
The sandy product was left

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)N1CC(CC1=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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